Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a 4-fluorophenylsulfonyl acetamido substituent at the 3-position and a phenyl group at the 5-position of the thiophene ring. The ethyl carboxylate group at the 2-position enhances solubility in organic solvents, while the fluorinated sulfonamide moiety may contribute to biological activity, particularly in enzyme inhibition or receptor binding contexts.
Properties
IUPAC Name |
ethyl 3-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO5S2/c1-2-28-21(25)20-17(12-18(29-20)14-6-4-3-5-7-14)23-19(24)13-30(26,27)16-10-8-15(22)9-11-16/h3-12H,2,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRMQJIQYZMLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The introduction of the sulfonyl group and the fluorophenyl group is achieved through sulfonylation and fluorination reactions, respectively. The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and the fluorophenyl group could play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Core Structure : The target compound’s thiophene core differentiates it from the CatS inhibitor in , which lacks a heterocyclic backbone. Thiophene derivatives are often prioritized for their metabolic stability and planar structure, which enhance binding to aromatic enzyme pockets .
Sulfonamide Group : The 4-fluorophenylsulfonyl group in the target compound contrasts with the difluorobenzyl sulfonyl group in the CatS inhibitor . Fluorine substitution on the phenyl ring may improve metabolic resistance and binding affinity due to increased electronegativity and reduced steric hindrance.
Bioactivity: While the CatS inhibitor demonstrates explicit enzyme inhibition, the target compound’s activity remains hypothetical. However, sulfonamide-containing thiophenes are known to interact with proteases, suggesting plausible inhibitory effects .
Solubility: The ethyl carboxylate group in the target compound enhances polarity compared to the amino-substituted derivative in , which has lower solubility due to its basic amino group .
Biological Activity
Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, contributing to its biological activity. The presence of the sulfonamide group and the fluorophenyl moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.
Cytotoxic Activity
In Vitro Studies
-
Cell Lines Tested : The compound has shown promising cytotoxic effects against several cancer cell lines, including:
- HL-60 (human promyelocytic leukemia)
- HeLa (cervical cancer)
- P388 (murine leukemia)
- IC50 Values : Preliminary studies indicate that the compound exhibits IC50 values less than 10 µM against these cell lines, suggesting potent cytotoxicity .
-
Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells through the mitochondrial pathway. This is evidenced by binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, with Ki values ranging from 0.3 to 1 µM .
- Inhibition of DNA and RNA synthesis has been observed, indicating that the compound may interfere with nucleic acid metabolism, a common mechanism for anticancer agents .
Study 1: Apoptosis Induction
A study investigated the effects of this compound on HL-60 cells. The results demonstrated that the compound significantly increased apoptotic markers, including caspase activation and mitochondrial membrane potential loss, confirming its role as an apoptosis inducer .
Study 2: Selectivity Towards Cancer Cells
Another research highlighted the selectivity of this compound towards cancer cells over normal cells. The findings suggested that while normal cell lines exhibited minimal cytotoxicity at comparable concentrations, cancer cell lines were significantly affected, indicating a potential therapeutic window for further development .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | <10 | Apoptosis induction | Mcl-1, Bcl-2 |
| Substituted ethyl 2-phenacyl carboxylates | <10 | DNA synthesis inhibition | Multiple targets |
| 3-Phenylthiophene derivatives | <10 | Mitochondrial pathway activation | Bcl-xL |
Q & A
Q. What are the established synthetic routes for Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate?
- Methodology : Synthesis typically involves a multi-step approach:
Thiophene core formation : A substituted thiophene derivative (e.g., ethyl 5-phenylthiophene-2-carboxylate) is synthesized via condensation reactions, often using Knorr-type cyclization or Gewald reactions .
Sulfonamide introduction : The 4-fluorophenylsulfonylacetamido group is introduced via nucleophilic acyl substitution. This step may require activating agents like EDCI/HOBt or DCC to couple the sulfonylacetic acid derivative with the amino-functionalized thiophene intermediate .
Esterification : Ethyl ester groups are retained or introduced via alcoholysis under acidic or basic conditions .
- Key considerations : Reaction purity is ensured through column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent integration. Aromatic protons in the 4-fluorophenyl and phenyl groups appear as distinct multiplet signals (δ 7.0–8.0 ppm), while the sulfonamide NH resonates near δ 10.5 ppm .
- IR spectroscopy : Key peaks include C=O (ester: ~1700 cm), sulfonyl S=O (~1350 and 1150 cm), and amide N–H (~3300 cm) .
- Mass spectrometry : High-resolution MS (HRMS-ESI or EI) validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software is used for structural refinement, resolving bond angles and torsional strain in the thiophene core .
Q. What are the primary applications of this compound in academic research?
- Applications :
- Drug discovery : The sulfonamide and thiophene motifs suggest potential as enzyme inhibitors (e.g., kinase or protease targets) due to hydrogen-bonding interactions with active sites .
- Material science : The conjugated thiophene system may serve as a building block for organic semiconductors or luminescent materials .
Advanced Research Questions
Q. How can researchers resolve contradictory data in NMR assignments for structurally similar derivatives?
- Methodology :
- Variable-temperature NMR : Reduces signal broadening caused by rotational barriers in the sulfonamide or ester groups .
- 2D techniques : HSQC and HMBC correlations differentiate overlapping aromatic protons and confirm connectivity between the thiophene core and substituents .
- Isotopic labeling : N or F NMR can clarify ambiguous assignments in the sulfonamide or fluorophenyl groups .
Q. How can the yield of the sulfonylation step be optimized?
- Methodology :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine intermediate.
- Catalysis : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates coupling efficiency .
- Temperature control : Reactions performed at 0–5°C minimize side-product formation (e.g., sulfonic acid byproducts) .
- Workup optimization : Acid-base extraction (e.g., dilute HCl and NaHCO) removes unreacted sulfonyl chloride .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict frontier molecular orbitals (HOMO-LUMO gaps), aiding in understanding charge-transfer behavior .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2 or EGFR kinases), guided by the sulfonamide’s electron-withdrawing effects .
- MD simulations : GROMACS assesses stability in aqueous or lipid bilayer environments, critical for drug delivery studies .
Q. How can crystallographic disorder in the thiophene ring be addressed during refinement?
- Methodology :
- SHELXL refinement : Use PART instructions to model disordered atoms, with occupancy factors adjusted via free variables .
- Twinned data : If twinning is detected (e.g., via ROTAX), apply HKLF 5 format in SHELXL and refine twin laws (e.g., two-domain pseudo-merohedral twinning) .
- Constraints : Apply SIMU and DELU restraints to maintain reasonable thermal motion for adjacent atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
